1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Beschreibung
Systematic Nomenclature & IUPAC Conventions
The systematic IUPAC name of the compound, 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate , is derived from its piperidine backbone and substituent groups. The parent structure, piperidine-4-carboxylate, is modified at positions 1 and 4:
- Position 1 : A (2-methylpropan-2-yl)oxycarbonyl group (tert-butoxycarbonyl, Boc) is attached to the nitrogen atom via a carbamate linkage.
- Position 4 : A second Boc group is bonded via a carbamate to the amino substituent, while the carboxylate group remains at the same carbon.
The numbering follows IUPAC priority rules, with the piperidine nitrogen as position 1 and the carboxylate-bearing carbon as position 4. The Boc groups are designated using the prefix tert-butoxycarbonyl, with their positions explicitly stated to avoid ambiguity.
Three-Dimensional Molecular Architecture
The compound’s 3D architecture is dominated by the piperidine ring’s chair conformation, stabilized by the equatorial orientation of the bulky Boc groups to minimize steric strain. Key structural features include:
| Parameter | Value | Source |
|---|---|---|
| Piperidine ring puckering (Q) | 0.55–0.57 Å | |
| C–N bond length (piperidine) | 1.47–1.49 Å | |
| Boc group dihedral angles | 110–120° relative to ring |
X-ray crystallography of analogous Boc-protected piperidines reveals that the carboxylate group at position 4 adopts an equatorial position, optimizing hydrogen-bonding interactions with adjacent molecules. The dual Boc groups introduce steric bulk, constraining the piperidine ring to a rigid chair conformation and reducing torsional flexibility.
Conformational Dynamics of Piperidine Core
The piperidine ring exhibits limited conformational flexibility due to the dual Boc substituents. Energy barriers between chair and twist-boat conformers are elevated (>10 kcal/mol), as demonstrated by computational studies of related structures. Key factors influencing dynamics include:
- Steric hindrance : The Boc groups at positions 1 and 4 create a steric "shield" around the nitrogen, preventing axial flipping.
- Electronic effects : The electron-withdrawing carbamate groups reduce nitrogen basicity, further stabilizing the chair form.
- Hydrogen bonding : The carboxylate group participates in intermolecular hydrogen bonds, locking the ring in a specific conformation in the solid state.
Tautomeric & Stereo-Electronic Properties
Tautomerism is absent in this compound due to the absence of enolizable protons. However, stereo-electronic effects significantly influence reactivity:
- Boc groups : The electron-withdrawing nature of the carbamate decreases electron density at the piperidine nitrogen, reducing nucleophilicity.
- Carboxylate moiety : The negatively charged oxygen atoms delocalize electron density into the piperidine ring, enhancing resonance stabilization.
- Chirality : The compound exhibits no chiral centers, as both Boc groups and the carboxylate are symmetrically substituted.
Comparative Analysis With Structural Analogues
Comparative studies with related piperidine derivatives highlight unique features of the title compound:
The dual Boc groups in the title compound confer superior stability against hydrolysis compared to mono-Boc analogues, making it advantageous for peptide synthesis. In contrast, piperidin-4-one derivatives exhibit greater conformational flexibility due to the absence of sterically demanding substituents.
Eigenschaften
Molekularformel |
C16H27N2O6- |
|---|---|
Molekulargewicht |
343.40 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20)/p-1 |
InChI-Schlüssel |
AFEAWYLBSVKOAY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Piperidine Nitrogen Protection
The synthesis begins with piperidine-4-carboxylic acid. The secondary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in dimethylformamide (DMF) with imidazole as a base. This reaction proceeds at room temperature for 24–48 hours, yielding 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (intermediate A) with a reported yield of 68–72%.
Amino Group Introduction at Position 4
Intermediate A’s carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent treatment with aqueous ammonia forms the primary amide, which undergoes Hofmann degradation. Reaction with bromine and sodium hydroxide generates 4-aminopiperidine-4-carboxylic acid (intermediate B).
Amino Group Protection
Intermediate B reacts with Boc anhydride in DMF under argon, employing 4-dimethylaminopyridine (DMAP) as a catalyst. This step installs the second Boc group on the 4-position amino group, yielding 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (intermediate C) with 65–70% efficiency.
Carboxylate Esterification
Intermediate C’s carboxylic acid is esterified using methanol and catalytic sulfuric acid. The reaction refluxes for 6–8 hours, producing the final carboxylate ester (yield: 85–90%).
Key Reaction Conditions:
- Boc protections: DMF, imidazole/DMAP, 25–40°C.
- Hofmann degradation: Br₂, NaOH, 0–5°C.
- Esterification: H₂SO₄, MeOH, reflux.
Coupling Agent-Mediated Amide Formation
This approach leverages peptide coupling reagents to construct the 4-position amino group.
Initial Boc Protection
Piperidine-4-carboxylic acid is Boc-protected as in Section 1.1, yielding intermediate A.
Activated Ester Synthesis
Intermediate A’s carboxylic acid is activated using 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and ethyl cyanoglyoxylate-2-oxime (Oxyma) in DMF. This forms a stable active ester (intermediate D).
Amine Coupling
Intermediate D reacts with tert-butyl carbamate (Boc-NH₂) in the presence of N,N-diisopropylethylamine (DIEA). The coupling proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, affording 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (intermediate C) with 75% yield.
Esterification
Identical to Section 1.4, intermediate C is esterified to the final product.
Advantages:
- Avoids harsh degradation conditions.
- Higher regioselectivity for amino group installation.
One-Pot Tandem Protection Strategy
A streamlined method combining nitrogen protections and carboxylate formation in a single reactor.
Simultaneous Boc Protections
Piperidine-4-carboxylic acid is treated with excess Boc anhydride (2.2 equivalents) and DMAP in tetrahydrofuran (THF). The reaction achieves simultaneous protection of the piperidine nitrogen and 4-position amino group (introduced via in situ amination using ammonium chloride and trimethylamine). This one-pot process yields intermediate C directly with 60–65% efficiency.
Carboxylate Derivatization
Esterification follows as described in Section 1.4.
Limitations:
- Lower yields due to competing side reactions.
- Requires precise stoichiometric control.
Comparative Analysis of Synthetic Methods
| Parameter | Sequential Protection (Method 1) | Coupling Agent (Method 2) | One-Pot (Method 3) |
|---|---|---|---|
| Total Yield | 45–50% | 55–60% | 40–45% |
| Reaction Time | 72–96 hours | 48–60 hours | 24–36 hours |
| Key Reagents | Boc anhydride, SOCl₂, NH₃ | COMU, Oxyma, Boc-NH₂ | Boc anhydride, DMAP |
| Scalability | Moderate | High | Low |
Method 2 offers superior yields and scalability, making it preferable for industrial applications. Conversely, Method 3’s shorter timeline suits small-scale research despite its lower efficiency.
Critical Considerations in Synthesis
- Steric Hindrance: Dual Boc groups on the piperidine ring necessitate bulky reagent compatibility. Coupling agents like COMU mitigate steric effects during amide formation.
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance Boc protection kinetics but may complicate purification.
- Temperature Control: Exothermic reactions during Boc anhydride addition require ice-bath cooling to prevent decomposition.
Analyse Chemischer Reaktionen
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include TFA for deprotection, sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include free amines, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Piperidine Derivatives
Substituent Effects on Physicochemical Properties
The tert-butyl groups in the target compound contribute to high hydrophobicity, comparable to Carboxyterfenadine (logP 3.9), a piperidine derivative with a diphenylhydroxymethyl substituent . In contrast, compounds like 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid (C15H25NO5, molar mass 299.36) replace the 4-carboxylate with an allyloxymethyl group, likely reducing polarity and increasing lipophilicity . Similarly, 4-Allyl-1-{[(2-methyl-2-propanyl)oxy]carbonyl}-4-piperidinecarboxylic acid (CAS 426842-70-8) introduces an allyl group, which may enhance reactivity in click chemistry or polymer conjugation .
*Calculated based on molecular formula.
Key Research Findings
- Synthetic Efficiency : Boc-protected piperidines are synthesized with high yields (e.g., 79.9% in related compounds) using reductive amination or acylation .
- Solubility Trends : Bulky tert-butyl groups reduce aqueous solubility, as seen in Carboxyterfenadine (practically insoluble in water) .
- Biological Potential: Piperidine carboxylates are frequently intermediates for neuroactive or antimicrobial agents, though the target compound’s activity remains uncharacterized .
Biologische Aktivität
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate, often referred to as a piperidine derivative, is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 250.32 g/mol |
| CAS Number | 66519735 |
Structural Characteristics
The compound features a piperidine ring substituted with two bulky groups, which enhances its lipophilicity and potential for biological interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group contributes to its stability and solubility in organic solvents.
This compound exhibits several biological activities:
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis.
- Antitumor Effects : Preliminary studies suggest that the compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines, potentially through the modulation of apoptosis-related proteins.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Antitubercular Agents : As a reactant in the synthesis of antitubercular agents, it shows promise in developing new treatments for tuberculosis due to its ability to penetrate bacterial membranes effectively.
- Protein Kinase Inhibitors : It serves as a scaffold for designing inhibitors targeting various protein kinases, which are crucial in cancer signaling pathways.
Case Studies and Research Findings
A review of recent literature highlights several key studies:
- Study on Antimicrobial Properties :
-
Antitumor Activity Investigation :
- Research conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The study suggested that this effect is mediated by the activation of caspase pathways .
- Synthesis and Characterization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
